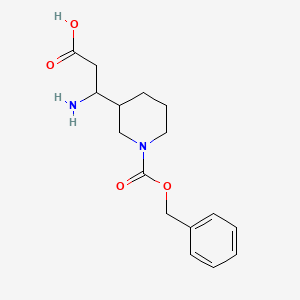

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-3-yl)propanoic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and an amino acid side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include alkyl halides and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-3-yl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring and amino acid side chain allow for interactions with various molecular targets, influencing pathways involved in neurotransmission, metabolism, or signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

Quisqualic Acid Analogs: These compounds share structural similarities and have been studied for their biological activity.

Phenyl Boronic Acid Derivatives: These compounds also feature complex organic structures and are used in various chemical reactions.

Uniqueness

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-3-yl)propanoic acid is unique due to its specific combination of a piperidine ring, benzyloxycarbonyl group, and amino acid side chain. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Actividad Biológica

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-3-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in the context of cancer immunotherapy. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N2O6, with a molecular weight of approximately 406.47 g/mol. Its structure includes a piperidine ring and an amino acid backbone, which contribute to its biological properties.

This compound has been investigated for its role as a small molecule inhibitor in the PD-1/PD-L1 immune checkpoint pathway. The PD-1/PD-L1 interaction is crucial for immune evasion in tumors, where PD-L1 expressed on tumor cells binds to PD-1 on T cells, leading to reduced T cell activity and promoting tumor survival. Inhibiting this interaction can enhance T cell-mediated anti-tumor responses.

Key Mechanisms:

- Inhibition of PD-1/PD-L1 Interaction : By occupying the binding sites on PD-L1, this compound can prevent the inhibitory signals that dampen T cell activity, thus potentially restoring immune function against tumors .

- Promotion of Immune Activation : The compound may facilitate T cell activation and proliferation by disrupting the immunosuppressive environment created by tumor cells .

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

Antitumor Activity

A study identified several small molecule inhibitors targeting the PD-1/PD-L1 axis, including derivatives similar to this compound. These compounds demonstrated significant antitumor effects in preclinical models by enhancing T cell responses against tumors .

Case Studies

- In Vivo Studies : In murine models of cancer, administration of small molecule inhibitors resulted in increased survival rates and reduced tumor sizes compared to controls. These findings support the potential for clinical application in cancer therapy.

- In Vitro Studies : Various assays demonstrated that treatment with this compound led to increased cytokine production (e.g., IFN-gamma and IL-2) from activated T cells, indicating enhanced immune responses .

Data Table: Summary of Biological Activities

| Study Type | Biological Activity | Outcome |

|---|---|---|

| In Vivo | Antitumor efficacy | Increased survival rates and reduced tumor sizes |

| In Vitro | Cytokine production from T cells | Enhanced immune response (IFN-gamma, IL-2 production) |

| Mechanistic | Inhibition of PD-1/PD-L1 interaction | Restoration of T cell activity against tumors |

Propiedades

IUPAC Name |

3-amino-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c17-14(9-15(19)20)13-7-4-8-18(10-13)16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,17H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSERUUJSUKPFFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.